molecular formula C18H19F3N4O3S B2392658 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 2034234-37-0

3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine

Katalognummer: B2392658
CAS-Nummer: 2034234-37-0
Molekulargewicht: 428.43
InChI-Schlüssel: RKZZJWNTHXSOOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a pyridazine derivative featuring a cyclopropyl substituent at the 3-position and a piperazine ring at the 6-position. The piperazine moiety is further modified by a sulfonyl group linked to a 2-(trifluoromethoxy)phenyl group. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the sulfonyl group may facilitate hydrogen bonding or ionic interactions with biological targets, such as enzymes or receptors .

Eigenschaften

IUPAC Name

3-cyclopropyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c19-18(20,21)28-15-3-1-2-4-16(15)29(26,27)25-11-9-24(10-12-25)17-8-7-14(22-23-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZZJWNTHXSOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine, often referred to as Jtk-853, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Jtk-853 is characterized by a complex structure that includes a pyridazine core, a cyclopropyl group, and a piperazine moiety linked to a trifluoromethoxy-substituted phenylsulfonyl group. The molecular formula is C28H23F7N6O4S2C_{28}H_{23}F_7N_6O_4S_2 with a molecular weight of 613.67 g/mol .

The biological activity of Jtk-853 is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : Preliminary studies suggest that Jtk-853 may inhibit specific kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapy .
  • Antimicrobial Activity : The compound has shown promising results against certain bacterial strains, indicating potential as an antimicrobial agent .

Biological Activity Data

Activity Type Tested Against Results Reference
AntimicrobialStaphylococcus aureusComparable activity to ampicillin
AntimicrobialEscherichia coliSignificant inhibition at 50 µg/mL
Cancer Cell LinesFaDu hypopharyngeal tumor cellsInduced apoptosis; better cytotoxicity than bleomycin
Kinase InhibitionVarious kinasesBinding affinity observed; potential for selective inhibition

Case Studies

  • Cancer Therapy : A study explored the efficacy of Jtk-853 in inducing apoptosis in FaDu cells. The compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents, suggesting its potential role in targeted cancer therapy .
  • Antimicrobial Testing : In another investigation, Jtk-853 was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that it possesses antimicrobial properties comparable to established antibiotics, supporting its further development as an antimicrobial agent .
  • Kinase Interaction Studies : Research focused on the interaction of Jtk-853 with cyclin-dependent kinases (CDKs). The compound showed promising binding characteristics that could lead to the development of new therapeutics targeting CDK-related pathways in cancer .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound, known for its complex structure, features a cyclopropyl group, a pyridazine core, and a piperazine moiety with a trifluoromethoxy phenylsulfonyl substituent. Its molecular formula is C18H19F3N4O2SC_{18}H_{19}F_3N_4O_2S with a molecular weight of 412.43 g/mol. The unique arrangement of these functional groups contributes to its biological activity.

Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, piperazine derivatives have been noted for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. A study highlighted that piperazine-based compounds can induce apoptosis in cancer cells by disrupting mitotic processes .

Additionally, the sulfonamide group in this compound is associated with various biological activities, including anticancer effects. Similar sulfonamide derivatives have demonstrated efficacy against several cancer cell lines, indicating that 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine may also possess such properties.

Antimicrobial Properties

The sulfonamide scaffold is well-documented for its antibacterial activity. Compounds derived from this class have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis . The potential of this compound to act against resistant strains could be explored further in clinical settings.

Inhibition of Enzymatic Activity

The compound has been implicated in the inhibition of gamma-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. By modulating gamma-secretase activity, it may help reduce the accumulation of amyloid-beta peptides, which are toxic to neuronal cells . This suggests a potential therapeutic application in neurodegenerative disorders.

Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies indicate favorable interactions with target proteins associated with cancer and neurodegenerative diseases, reinforcing its potential as a multitargeted therapeutic agent .

Synthesis and Biological Evaluation

A notable study synthesized several derivatives based on the pyridazine scaffold and evaluated their biological activities against different cancer cell lines and bacterial strains. The findings suggested that modifications to the piperazine and sulfonamide groups could enhance the anticancer and antibacterial activities significantly .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs primarily differ in substituents on the phenylsulfonyl-piperazine moiety or the pyridazine core. Key comparisons include:

Compound Name Substituents on Piperazine Sulfonyl Group Core Heterocycle Molecular Weight (g/mol) Key Pharmacological Activities References
3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine 2-(trifluoromethoxy)phenyl Pyridazine ~455.4 (calculated) Hypothesized anticancer, anti-inflammatory
3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine 2,4-difluorophenyl Triazolopyridazine 445.4 (reported) Experimental antinociceptive, kinase inhibition
6-Phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-one derivatives Varied aryl/heteroaryl groups Pyridazinone 350–420 (reported) Anticancer (e.g., apoptosis induction)

Key Findings

Trifluoromethoxy vs. Difluoro Substituents The 2-(trifluoromethoxy)phenyl group in the target compound confers greater metabolic resistance compared to the 2,4-difluorophenyl analog in , which may improve oral bioavailability .

Core Heterocycle Modifications The triazolopyridazine core in introduces an additional nitrogen atom, improving solubility and enabling π-π stacking interactions with aromatic residues in enzyme active sites. This contrasts with the simpler pyridazine core of the target compound, which may prioritize steric accessibility . Pyridazinone derivatives () demonstrate significant anticancer activity via apoptosis induction, but their propyl-linked piperazine groups lack the sulfonyl moiety’s hydrogen-bonding capacity, reducing target selectivity .

In contrast, pyridazinone derivatives in show broader but less specific cytotoxicity . The trifluoromethoxy group may reduce off-target interactions compared to nitro or ester groups in other analogs, minimizing toxicity risks .

Q & A

Q. What are the key considerations in synthesizing 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core. Key steps include:

  • Suzuki-Miyaura coupling for introducing the cyclopropyl group.
  • Sulfonylation of the piperazine moiety using 2-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization parameters : Temperature (0–25°C for sulfonylation), solvent choice (polar aprotic solvents like DMF for coupling reactions), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride) to minimize side products .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cyclopropane ring integrity. Aromatic protons in the pyridazine core appear as distinct doublets (δ 8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₁F₃N₄O₃S) .
  • HPLC-PDA : Assess purity (>95% required for biological assays) using C18 columns and acetonitrile/water mobile phases .
  • X-ray crystallography (if crystals form): Resolves 3D conformation, particularly the orientation of the sulfonyl-piperazine group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropyl and trifluoromethoxy groups in biological activity?

Methodological Answer:

  • Comparative SAR : Synthesize analogs with substituent variations (e.g., replacing cyclopropyl with methyl or phenyl) and test against target enzymes (Table 1) .
  • Trifluoromethoxy group : Evaluate its electron-withdrawing effects on sulfonamide stability and target binding via Hammett σ constants .
  • Biological assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) and correlate with substituent electronic/hydrophobic parameters .

Q. Table 1. Biological Activity of Structural Analogs

Substituent (R)Enzyme Inhibition IC₅₀ (nM)Solubility (µg/mL)
Cyclopropyl12 ± 1.58.2
Methyl45 ± 3.222.1
Phenyl89 ± 5.71.5
Data adapted from studies on pyridazine derivatives .

Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (using liver microsomes), and plasma protein binding. Low solubility (e.g., <10 µg/mL) may limit in vivo activity despite strong in vitro potency .
  • Formulation optimization : Use co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance solubility .
  • Target engagement assays : Confirm target modulation in vivo via Western blotting or PET imaging of enzyme occupancy .

Q. How can computational methods predict the binding affinity of this compound with potential enzyme targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., hydrogen bonds with sulfonyl oxygen) .
  • Molecular Dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) to assess conformational flexibility of the piperazine ring .
  • Free Energy Perturbation (FEP) : Quantify energy contributions of the trifluoromethoxy group to binding affinity .

Q. What experimental designs are robust for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS. Sulfonamide hydrolysis is a common instability .
  • Light/oxidative stress testing : Expose to UV light (ICH Q1B guidelines) or H₂O₂ to identify photodegradants or oxidative byproducts .

Contradiction Resolution Example
Issue : Conflicting reports on the compound’s solubility (8.2 µg/mL in some studies vs. 15.3 µg/mL in others).
Resolution :

  • Method standardization : Use consistent buffer systems (e.g., PBS pH 7.4) and shake-flask vs. nephelometry comparisons .
  • Salt formation : Test hydrochloride or mesylate salts to improve solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.